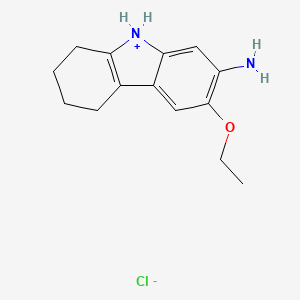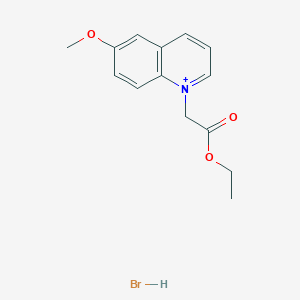
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is a chemical compound with the molecular formula C14H16BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide typically involves the reaction of 6-methoxyquinoline with ethyl bromoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:
[ \text{6-Methoxyquinoline} + \text{Ethyl bromoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(6-methoxyquinolin-4-yl)acetate: A similar compound with a different substitution pattern on the quinoline ring.
Quinoline N-oxide derivatives: Compounds with an oxidized quinoline ring.
Dihydroquinoline derivatives: Reduced forms of quinoline.
Uniqueness
Ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C14H17BrNO3+ |
|---|---|
Molekulargewicht |
327.19 g/mol |
IUPAC-Name |
ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
DSLLHVISNOIYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


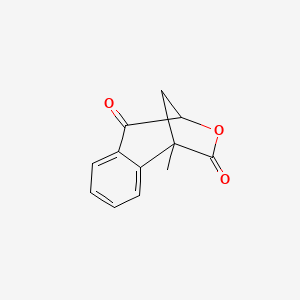
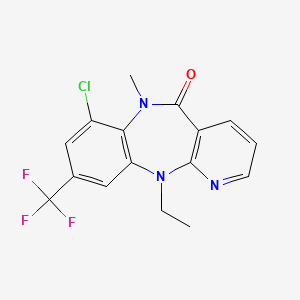

![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)

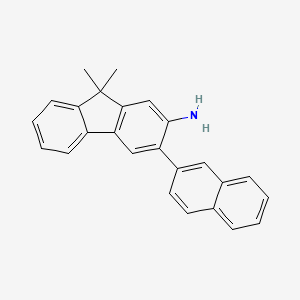




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

